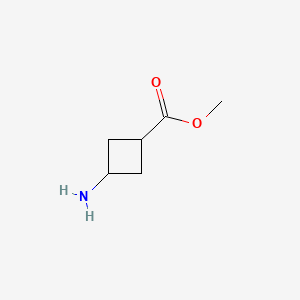

Methyl 3-aminocyclobutanecarboxylate

Description

BenchChem offers high-quality Methyl 3-aminocyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminocyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBSFYWZNUKOEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653861 |

Source

|

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-19-5 |

Source

|

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-aminocyclobutanecarboxylate

Foreword: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention, with the cyclobutane motif emerging as a particularly valuable scaffold. Its rigid, three-dimensional structure provides a powerful tool for conformational constraint, enabling the precise orientation of functional groups for optimal target engagement. Furthermore, the inherent ring strain of cyclobutanes can be strategically harnessed to influence metabolic stability and cellular permeability. Methyl 3-aminocyclobutanecarboxylate, a key building block, embodies these desirable characteristics, making it a cornerstone in the synthesis of a new generation of therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of Methyl 3-aminocyclobutanecarboxylate Stereoisomers

The stereochemistry of the 3-aminocyclobutanecarboxylate core is of paramount importance, as the cis and trans isomers can exhibit markedly different biological activities and physicochemical properties. Therefore, stereocontrolled synthesis is a critical consideration. A prevalent and highly effective strategy for accessing the desired cis-isomer is through the reductive amination of a β-ketoester precursor.

Stereoselective Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate via Reductive Amination

The synthesis of the cis-isomer is strategically important, as this is the stereochemistry found in several advanced pharmaceutical agents. A robust and scalable approach commences with the commercially available methyl 3-oxocyclobutanecarboxylate. The key transformation is a stereoselective reductive amination.

Scientific Rationale: The choice of a reductive amination pathway is guided by its efficiency and the high degree of stereocontrol achievable. The formation of an intermediate enamine or iminium species, followed by a facial-selective reduction, preferentially yields the cis-product. The use of an amine protecting group, such as the tert-butoxycarbonyl (Boc) group, is standard practice in amino acid synthesis. This prevents unwanted side reactions and allows for controlled manipulation of the molecule during subsequent synthetic steps.

Experimental Workflow Diagram:

Caption: Synthetic workflow for cis-methyl 3-aminocyclobutanecarboxylate.

Detailed Experimental Protocol: Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Step 1: N-Boc Protection and Reductive Amination

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add tert-butyl carbamate (Boc-NH2, 1.1 eq).

-

Add a catalytic amount of a Lewis acid, for example, titanium(IV) isopropoxide (Ti(OiPr)4, 0.1 eq), to facilitate the formation of the enamine or iminium ion intermediate.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of the intermediate.

-

For the reduction step, cool the reaction mixture to 0 °C and add a suitable reducing agent. Sodium borohydride (NaBH4, 1.5 eq) is a cost-effective and efficient choice. Alternatively, for enhanced stereoselectivity, catalytic hydrogenation (H2 gas, Pd/C catalyst) can be employed.

-

Allow the reaction to proceed at 0 °C to room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully with water. Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-cis-methyl 3-aminocyclobutanecarboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-cis-methyl 3-aminocyclobutanecarboxylate in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5-10 eq) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, remove the solvent under reduced pressure to yield cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a solid. This salt is often used directly in subsequent reactions.

Approaches to the Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate

The synthesis of the trans-isomer can be more challenging and often requires different strategies.

Strategy 1: Isomerization

Under certain conditions, the cis-isomer can be isomerized to the thermodynamically more stable trans-isomer. This can be achieved by treating the N-protected cis-amino ester with a base, such as sodium methoxide in methanol. The base facilitates epimerization at the carbon bearing the ester group.

Strategy 2: Stereoselective Reduction

Alternatively, specific reducing agents and reaction conditions during the reductive amination of methyl 3-oxocyclobutanecarboxylate can favor the formation of the trans-isomer. This often involves bulky reducing agents or specific catalysts that favor hydride delivery from the opposite face of the intermediate.

Part 2: Physicochemical and Spectroscopic Properties

The characterization of methyl 3-aminocyclobutanecarboxylate and its derivatives is crucial for quality control and for understanding its behavior in biological systems.

Table 1: Physicochemical Properties

| Property | cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride | trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride |

| Molecular Formula | C6H12ClNO2 | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol |

| Appearance | White to off-white solid[1] | Solid |

| Stereochemistry | (1s, 3s) configuration[2] | (1r, 3r) configuration |

Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential for confirming the structure and stereochemistry of the isomers.

1H NMR Spectroscopy:

The relative stereochemistry of the cis and trans isomers can be readily distinguished by the coupling constants and chemical shifts of the cyclobutane ring protons. In the cis-isomer, the protons at C1 and C3 are on the same face of the ring, leading to different splitting patterns compared to the trans-isomer where they are on opposite faces.

-

cis-Isomer (Hydrochloride salt, D2O): The spectrum would typically show complex multiplets for the cyclobutane ring protons. The methoxy group will appear as a singlet around 3.7 ppm.

-

trans-Isomer (Hydrochloride salt, D2O): Similar complexity in the cyclobutane region is expected, but with distinct chemical shifts and coupling constants for the ring protons compared to the cis-isomer.

13C NMR Spectroscopy:

The carbon NMR spectra provide further confirmation of the structure.

-

cis-Isomer (Hydrochloride salt, D2O): Key signals would include the carbonyl carbon of the ester at ~175 ppm, the methoxy carbon around 52 ppm, and the carbons of the cyclobutane ring in the aliphatic region.

-

trans-Isomer (Hydrochloride salt, D2O): The chemical shifts of the cyclobutane carbons will differ from those of the cis-isomer due to the different stereochemical environment.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching: (amine salt) broad band around 3000-3200 cm-1

-

C=O stretching: (ester) strong absorption around 1730-1750 cm-1

-

C-N stretching: around 1000-1200 cm-1

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]+.

Part 3: Applications in Drug Development - The Rise of JAK Inhibitors

The 3-aminocyclobutanecarboxylate scaffold has proven to be a valuable component in the design of highly selective and potent kinase inhibitors, particularly in the Janus kinase (JAK) family.

Case Study: Abrocitinib - A Selective JAK1 Inhibitor

Abrocitinib is an orally available, selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[3] The cis-1,3-disubstituted cyclobutane core plays a crucial role in the molecule's efficacy.

Structural Significance:

The cyclobutane ring in Abrocitinib serves to rigidly orient the pharmacophoric groups, ensuring optimal binding to the active site of the JAK1 enzyme. This conformational constraint is a key element in achieving high potency and selectivity. The synthesis of Abrocitinib utilizes a stereoselective enzymatic reductive amination of a cyclobutanone precursor to establish the desired cis stereochemistry of the amino group.[3]

Incorporation of the Scaffold:

Caption: Simplified schematic of the incorporation of the scaffold into Abrocitinib.

Case Study: Deucravacitinib (BMS-986165) - An Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family.[4] It is approved for the treatment of moderate-to-severe plaque psoriasis. The molecule features a substituted aminocyclobutane moiety that is critical for its unique mechanism of action.

Role in Allosteric Inhibition:

The aminocyclobutane-containing portion of Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain. This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation. The rigid cyclobutane scaffold is instrumental in positioning the interacting groups for high-affinity binding to the allosteric site.

Conclusion

Methyl 3-aminocyclobutanecarboxylate is a versatile and highly valuable building block in modern medicinal chemistry. Its stereospecific synthesis, particularly of the cis-isomer, is well-established, with reductive amination of a corresponding keto-ester being a preferred method. The rigid, three-dimensional nature of the cyclobutane ring provides a powerful tool for conformational constraint, leading to enhanced potency and selectivity in drug candidates. The successful development of JAK inhibitors such as Abrocitinib and Deucravacitinib, which feature this scaffold, underscores its importance and heralds its continued application in the design of innovative therapeutics. This guide has provided a foundational understanding of the synthesis, properties, and applications of this key molecule, intended to empower researchers in their pursuit of the next generation of medicines.

References

-

Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). J Labelled Comp Radiopharm. 2025 Jul-Aug;68(9-10):e4156. doi: 10.1002/jlcr.4156. Available from: [Link]

-

Plenge, R. M. Profiles in Innovation - Discovery moments: TYK2 pseudokinase inhibitor. MassBio. Published March 9, 2023. Available from: [Link]

Sources

Spectroscopic Data of Methyl 3-Aminocyclobutanecarboxylate: A Technical Guide

Introduction

Methyl 3-aminocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid, four-membered ring system offers a unique conformational constraint that is attractive for designing novel therapeutics. As with any synthetic intermediate destined for pharmaceutical applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein is a combination of predicted values and established principles for similar chemical structures, designed to serve as a practical reference for researchers in the field. Due to the limited availability of public experimental spectra for this specific compound, this guide emphasizes the rationale behind spectral interpretation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, the spectrum is expected to be relatively simple, yet informative. The protonation of the amine to form the hydrochloride salt will have a deshielding effect on the neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of cis-methyl 3-aminocyclobutanecarboxylate hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: The spectrum is referenced to the residual solvent peak.

Predicted ¹H NMR Data and Interpretation

cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride has a plane of symmetry, which simplifies the spectrum.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1/H3 | ~3.8 - 4.2 | Multiplet | 1H | - |

| H2/H4 | ~2.6 - 3.0 | Multiplet | 2H | - |

| H5/H6 | ~2.4 - 2.8 | Multiplet | 2H | - |

| H7 | ~3.7 | Singlet | 3H | - |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | 3H | - |

-

-NH₃⁺ Protons (~8.0 - 9.0 ppm): These protons are attached to a nitrogen atom and are exchangeable, typically appearing as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.

-

H1/H3 Methine Proton (~3.8 - 4.2 ppm): This proton is on the carbon bearing the amino group. The electron-withdrawing nature of the protonated amine leads to a significant downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons.

-

H2/H4 Methine Proton (~2.8 - 3.2 ppm): This proton is on the carbon bearing the ester group. The ester is also an electron-withdrawing group, causing a downfield shift. It will be a multiplet due to coupling with the adjacent methylene protons.

-

H5/H6 Methylene Protons (~2.4 - 2.8 ppm): These are the four protons on the other two carbons of the cyclobutane ring. Due to the cis stereochemistry and the ring's puckered nature, these protons are chemically non-equivalent and will likely appear as complex multiplets.

-

H7 Methyl Protons (~3.7 ppm): The three protons of the methyl ester group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet.

Caption: ¹H NMR assignments for cis-methyl 3-aminocyclobutanecarboxylate.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Referencing: The spectrum is referenced to the residual solvent peak.

Predicted ¹³C NMR Data and Interpretation

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~173 - 176 |

| -OCH₃ | ~52 - 55 |

| C-NH₃⁺ | ~45 - 50 |

| C-COOCH₃ | ~40 - 45 |

| -CH₂- | ~30 - 35 |

-

Carbonyl Carbon (C=O, ~173 - 176 ppm): This carbon is highly deshielded due to the double bond to an oxygen atom and will appear far downfield.

-

Methyl Carbon (-OCH₃, ~52 - 55 ppm): The carbon of the methyl ester is attached to an electronegative oxygen and appears in the typical range for such groups.

-

C-NH₃⁺ Carbon (~45 - 50 ppm): The carbon atom attached to the protonated amino group is deshielded by the electronegative nitrogen.

-

C-COOCH₃ Carbon (~40 - 45 ppm): The carbon atom bearing the ester group.

-

Methylene Carbons (-CH₂-, ~30 - 35 ppm): The remaining two equivalent carbons of the cyclobutane ring will appear at a higher field.

Caption: ¹³C NMR assignments for cis-methyl 3-aminocyclobutanecarboxylate.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For cis-methyl 3-aminocyclobutanecarboxylate hydrochloride, the free base (C₆H₁₁NO₂) has a molecular weight of 129.16 g/mol and an exact mass of approximately 129.0790 g/mol .[1] The hydrochloride salt has a molecular weight of 165.62 g/mol .[2]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this polar, pre-ionized compound.

-

Parameters (ESI):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-300.

-

Predicted Mass Spectrum and Fragmentation

In positive mode ESI-MS, the most prominent ion is expected to be the molecular ion of the free amine [M+H]⁺ at m/z 130.

| m/z | Proposed Fragment | Fragment Lost |

| 130 | [C₆H₁₂NO₂]⁺ | - |

| 99 | [C₅H₉NO]⁺ | -OCH₃ |

| 71 | [C₄H₅O]⁺ | -OCH₃, -HCN |

| 55 | [C₄H₇]⁺ | -COOCH₃, -NH₂ |

-

m/z 130 [M+H]⁺: The protonated molecular ion of the free base.

-

m/z 99: Loss of the methoxy radical (-•OCH₃, 31 Da) from the molecular ion.

-

m/z 71: Further fragmentation of the m/z 99 ion.

-

m/z 55: A common fragment for cyclic systems resulting from ring cleavage.

Caption: Plausible fragmentation pathway for methyl 3-aminocyclobutanecarboxylate.

Conclusion

The spectroscopic analysis of cis-methyl 3-aminocyclobutanecarboxylate hydrochloride by ¹H NMR, ¹³C NMR, and mass spectrometry provides a clear and consistent picture of its molecular structure. The predicted data and their interpretations in this guide offer a solid framework for researchers to confirm the identity and purity of this important synthetic intermediate. While this guide is based on predicted data, the principles of spectral interpretation are universal and can be applied to experimentally obtained spectra.

References

-

PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: A Key Building Block in Modern Drug Discovery

Abstract

Methyl 3-aminocyclobutanecarboxylate is a versatile, four-membered carbocyclic building block whose rigid, puckered conformation is increasingly utilized by medicinal chemists to impart favorable pharmacological properties. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, physicochemical properties, and synthesis. Furthermore, it delves into the strategic application of this scaffold in drug development, supported by an analysis of its role in enhancing metabolic stability and conformational rigidity in active pharmaceutical ingredients. Detailed safety protocols and characterization data are also presented for researchers and drug development professionals.

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to small, strained ring systems. The cyclobutane motif, once considered synthetically challenging, is now recognized as a valuable scaffold.[1][2] Its unique, non-planar geometry provides a three-dimensional diversity that is distinct from traditional flat aromatic rings, allowing for better spatial complementarity with protein binding pockets.[1] Methyl 3-aminocyclobutanecarboxylate, possessing both an amine and a methyl ester functional group, serves as a crucial and versatile starting material for introducing this valuable core into complex drug candidates.[2] This guide will explore the fundamental properties and applications of this important synthetic intermediate.

Chemical Identity and Structure

The chemical identity of Methyl 3-aminocyclobutanecarboxylate is defined by its molecular formula and, critically, by the spatial arrangement of its substituents. It exists as a free base and, more commonly, as a hydrochloride salt to improve handling and solubility.

Molecular Formula and Structure

-

Free Base: C₆H₁₁NO₂

-

Hydrochloride Salt: C₆H₁₂ClNO₂

The core of the molecule is a cyclobutane ring with a methyl carboxylate group and an amino group substituted at the 1 and 3 positions, respectively.

Caption: General Structure of Methyl 3-aminocyclobutanecarboxylate.

Stereoisomerism: The Critical 'cis' and 'trans' Distinction

The relative orientation of the amino and methyl carboxylate groups gives rise to two key diastereomers: cis and trans. This stereochemical difference is fundamental, as it dictates how the molecule can be elaborated and how the final drug candidate will interact with its biological target.

-

cis-isomer: The amino and methyl carboxylate groups are on the same face of the cyclobutane ring.

-

trans-isomer: The amino and methyl carboxylate groups are on opposite faces of the ring.

Caption: Stereoisomers of Methyl 3-aminocyclobutanecarboxylate.

Each of these diastereomers is a racemate, meaning it is an equal mixture of two enantiomers (e.g., (1R,3R) and (1S,3S) for the trans isomer). The specific stereoisomer used is often critical for achieving the desired biological activity.

Physicochemical and Spectroscopic Properties

Precise identification and quality control are paramount for any building block used in pharmaceutical synthesis. The following table summarizes the key properties and identifiers for different forms of Methyl 3-aminocyclobutanecarboxylate.

Table 1: Physicochemical Properties and Identifiers

| Property | Free Base (trans-(1R,3R)-isomer) | Hydrochloride Salt (cis-isomer) | Hydrochloride Salt (trans-isomer) |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 129.16 g/mol [3] | 165.62 g/mol [4][5] | 165.62 g/mol [5] |

| Appearance | - | White to off-white solid[6][7] | Solid |

| CAS Number | 766458-70-2[3][8] | 1212304-86-3[4] | 74316-29-3[5] |

| PubChem CID | 39871617[3] | 43810936[5] | 43810936[5] |

Spectroscopic Characterization

While publicly available, fully assigned spectra are limited, data from commercial suppliers and analogous structures in the literature allow for a confident characterization.[7]

-

¹H NMR: The key to distinguishing cis and trans isomers lies in the coupling constants (³J) between the protons at the C1 and C3 positions and the adjacent methylene protons on the ring. The rigid, puckered nature of the ring leads to different dihedral angles for the two isomers, resulting in distinct coupling patterns.

-

¹³C NMR: The spectra are expected to show six distinct carbon signals, including the carbonyl carbon of the ester (typically δ > 170 ppm), the methoxy carbon (δ ≈ 50-55 ppm), and four signals for the cyclobutane ring carbons.

-

Mass Spectrometry (MS): For the hydrochloride salt, mass spectrometry is consistent with the structure of the free base (the protonated molecule [M+H]⁺).[7]

Synthesis and Reaction Pathways

The stereoselective synthesis of cis- and trans-3-aminocyclobutanecarboxylates is a key challenge that has been addressed through various synthetic strategies. A common and effective approach begins with a 3-oxocyclobutanecarboxylate precursor, which allows for the stereocontrolled introduction of the amino group.

Representative Synthesis Workflow

A generalized, yet field-proven, pathway involves the reductive amination of a ketone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, providing access to either the cis or trans isomer.

Caption: Generalized workflow for the synthesis of isomers.

Key Experimental Considerations

-

Starting Material: The synthesis typically starts from commercially available methyl 3-oxocyclobutanecarboxylate.

-

Introduction of the Amine: The ketone is converted to an amine, often via an intermediate oxime followed by reduction, or directly through reductive amination. The stereoselectivity of the reduction step is crucial. Bulky reducing agents often favor the formation of the trans product, where the incoming hydride attacks from the less sterically hindered face.

-

Protection and Esterification: In many multi-step syntheses, the amino group is protected (e.g., as a Boc or Cbz derivative) before further transformations. The carboxylic acid precursor is often esterified in a final step using standard conditions (e.g., methanol with a catalytic amount of acid).

-

Purification: Separation of the cis and trans diastereomers is typically achieved using column chromatography.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the cyclobutane ring is a powerful tool for optimizing drug candidates.[1][2] It serves as a bioisostere for other groups, restricts conformation to enhance binding affinity, and can block sites of metabolic degradation.

Strategic Advantages of the Cyclobutane Scaffold

-

Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring reduces the number of available conformations. This pre-organization of the molecule can lower the entropic penalty upon binding to a target protein, leading to increased potency.[1]

-

Improved Metabolic Stability: The cyclobutane ring is generally inert to metabolic degradation. Strategically placing this scaffold can shield adjacent, metabolically labile sites from enzymatic attack, thereby improving the pharmacokinetic profile of a drug. For example, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutane moiety was a key step in the development of the IDH1 inhibitor ivosidenib.[2]

-

Vectorial Orientation of Substituents: The well-defined cis and trans geometries allow for precise positioning of key pharmacophoric groups into a binding pocket, enhancing selectivity and potency.[1]

-

Aryl Bioisostere: A saturated cyclobutane ring can serve as a non-planar replacement for a phenyl ring, which can improve properties like solubility and reduce potential toxicity associated with aromatic systems.[1]

Case Study: A Building Block for Enzyme Inhibitors

While a direct synthesis of a marketed drug from the title compound is not readily found in public literature, its derivatives are crucial. For instance, various aminocyclobutanecarboxylic acid derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors (SDHIs), a class of potent fungicides.[9] This highlights the utility of the scaffold in generating novel bioactive compounds. The EGFR inhibitor rociletinib, developed for non-small cell lung cancer, also features a complex aminopyrimidine structure where building blocks analogous to methyl 3-aminocyclobutanecarboxylate are conceptually relevant for accessing the required substitution patterns.[10][11]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 3-aminocyclobutanecarboxylate and its salts is essential. The available safety data indicates that both the free base and the hydrochloride salt should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Compound Form | GHS Pictograms | Hazard Statements |

| Free Base | 🔥, corrosive, ! | H226: Flammable liquid and vapor.[3] H314: Causes severe skin burns and eye damage.[3] H335: May cause respiratory irritation.[3] |

| Hydrochloride Salt | ! | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

Recommended Laboratory Practices

-

Handling: Use in a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[6]

-

PPE: Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The free base should be stored under an inert atmosphere in a freezer (-20°C).[6][8]

-

Spills: In case of a spill, evacuate the area. Absorb liquid spills with an inert material. For solid spills, sweep up carefully to avoid generating dust. Dispose of contaminated material according to local regulations.

Conclusion

Methyl 3-aminocyclobutanecarboxylate is more than just a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid, three-dimensional structure provide a validated solution for overcoming common challenges in drug design, including conformational flexibility and metabolic instability. As synthetic methodologies for cyclobutanes become more accessible, the incorporation of this valuable building block into the next generation of therapeutics is expected to grow, further solidifying its role as a cornerstone of innovative drug discovery.

References

-

Van der Heijden, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Vasilev, A. A., & Ivanova, E. V. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. Available at: [Link]

-

PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Van der Heijden, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Zhang, L., et al. (2024). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Request PDF on ResearchGate. Available at: [Link]

-

Sari, Y., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Latin American Journal of Pharmacy. Available at: [Link]

-

Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Zhang, L., et al. (2024). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry. Available at: [Link]

-

Linzaga-Elizalde, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

-

ResearchGate. (2013). Synthesis of methyl-3-aminocrotonate. ResearchGate. Available at: [Link]

-

Forgo, P., et al. (2014). Regio- And stereoselective synthesis of new diaminocyclopentanols. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Rociletinib. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Szostak, M., et al. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]

-

PubChem. (n.d.). Rociletinib. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 766458-70-2|trans-Methyl 3-aminocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. jppres.com [jppres.com]

- 11. Rociletinib | C27H28F3N7O3 | CID 57335384 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride (M3AC-HCl). Intended for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer a detailed exploration of the causality behind experimental design. By grounding our protocols in established scientific principles and regulatory expectations, we aim to equip the reader with the necessary tools to generate robust and reliable data, crucial for advancing novel chemical entities through the development pipeline. This guide details step-by-step protocols for equilibrium solubility assessment and forced degradation studies, supported by validated analytical methodologies and illustrative data.

Introduction: The Significance of Physicochemical Characterization

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry, valued for its rigid cyclobutane scaffold which allows for precise spatial orientation of functional groups. The physicochemical properties of this and similar intermediates are not mere data points; they are critical determinants of a compound's viability for further development. Solubility directly impacts bioavailability and the feasibility of formulation, while a thorough understanding of a compound's stability profile is essential for ensuring its quality, safety, and efficacy over time.[1]

This guide is structured to provide not just the "how" but the "why" behind the essential characterization of M3AC-HCl. We will delve into the principles governing the behavior of an amine hydrochloride salt in aqueous and organic media and explore its susceptibility to degradation under various stress conditions.

Physicochemical Properties of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

| Property | Value | Source |

| CAS Number | 1212304-86-3 (cis-isomer) | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.62 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage | Recommended storage at -20°C for long-term stability.[2] Can be shipped at room temperature for short periods. | [2] |

Aqueous and Organic Solubility Profile

The hydrochloride salt form of M3AC is intended to enhance its aqueous solubility. The protonated amine group can readily interact with water molecules, making it more soluble in polar protic solvents compared to its free base form. However, quantitative determination across a range of relevant media is crucial.

Causality Behind Solvent Selection

The choice of solvents for solubility testing is strategic. We assess solubility in:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These conditions simulate the physiological environments of the gastrointestinal tract and are stipulated by regulatory guidelines for biopharmaceutics classification.[4]

-

Water (unbuffered): Provides a baseline for intrinsic aqueous solubility.

-

Common Organic Solvents (e.g., DMSO, Ethanol, Methanol): Relevant for stock solution preparation in biological assays and for synthetic reaction and purification steps.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the maximum dissolved concentration of M3AC-HCl in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid M3AC-HCl to a series of vials, each containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle.

-

Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (see Section 5).

-

Replication: Perform the entire experiment in triplicate for each solvent to ensure the reliability of the results.

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The primary anticipated degradation pathway for M3AC-HCl is the hydrolysis of the methyl ester to form 3-aminocyclobutanecarboxylic acid hydrochloride. This is expected to be accelerated under both acidic and basic conditions. The amine functionality could be susceptible to oxidation, though this is generally less common for simple alkylamines under mild oxidative stress.

Diagram: Potential Degradation of M3AC-HCl

Caption: Primary expected degradation pathway for M3AC-HCl.

Analytical Methodologies for Quantification and Purity Assessment

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating M3AC-HCl from its potential degradation products and impurities.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 or equivalent | Standard, reliable system for pharmaceutical analysis. |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to ensure elution of all components. [5] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detector | UV at 210 nm | Wavelength suitable for compounds lacking a strong chromophore. |

Method Validation and Degradant Identification

This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation product peaks are well-resolved from the parent M3AC-HCl peak.

For the structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. [3]By coupling the HPLC separation to a mass spectrometer, molecular weight information and fragmentation patterns of the degradants can be obtained, facilitating their identification.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The emphasis on understanding the rationale behind each experimental step ensures that the generated data is not only accurate but also defensible. Adherence to these principles of thorough physicochemical characterization will ultimately contribute to the successful advancement of promising new chemical entities.

References

- MedChemExpress. (2026). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS.

- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.

- Singh, S., et al. (2013).

- MedCrave. (2016). Forced Degradation Studies.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- MedChemExpress. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-COA-139470.

- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaiver applications. WHO Technical Report Series, No. 992.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

- Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutanecarboxylate hydrochloride.

- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- ChemScene. (n.d.). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

The Strategic Incorporation of Methyl 3-Aminocyclobutanecarboxylate: A Technical Guide to Engineering Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the rational design of peptide-based therapeutics is increasingly reliant on the use of non-canonical amino acids to overcome the inherent limitations of their natural counterparts. This technical guide provides an in-depth exploration of methyl 3-aminocyclobutanecarboxylate as a constrained amino acid analogue. We will delve into the synthetic rationale for this building block, its profound impact on peptide conformation, and the subsequent enhancements in biological activity and metabolic stability. This document serves as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols for the synthesis, peptide incorporation, and analysis of this valuable peptidomimetic tool.

The Imperative for Conformational Constraint in Peptide Drug Design

Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity.[1][2] The introduction of conformational constraints into the peptide backbone is a powerful strategy to mitigate these liabilities.[1][3] By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit enhanced affinity and selectivity.[2] Furthermore, the incorporation of unnatural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[4]

Methyl 3-aminocyclobutanecarboxylate, a cyclobutane β-amino acid, has emerged as a particularly useful building block in this context. The puckered four-membered ring rigidly holds the amino and carboxyl functionalities in well-defined spatial orientations, thus imparting a predictable and constrained conformation to the peptide backbone.[5][6]

Synthesis of cis- and trans-Methyl 3-Aminocyclobutanecarboxylate

The stereochemistry of the 3-aminocyclobutanecarboxylate moiety—whether the amino and carboxyl groups are on the same (cis) or opposite (trans) faces of the cyclobutane ring—profoundly influences the resulting peptide's secondary structure.[7][8] Therefore, access to stereochemically pure isomers is paramount. A common synthetic strategy involves the [2+2] cycloaddition of an appropriate ketene and alkene, followed by functional group manipulations.

Below is a representative, multi-step synthetic protocol for accessing both cis and trans isomers, often starting from a common cyclobutanone precursor.

Experimental Protocol: Synthesis of Methyl 3-Aminocyclobutanecarboxylate Isomers

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid This starting material can be prepared via various literature methods, often involving the hydrolysis of a corresponding ester, which may be synthesized through a ketene cycloaddition reaction.

Step 2: Reductive Amination to form 3-Aminocyclobutanecarboxylic Acid

-

Dissolve 3-oxocyclobutane-1-carboxylic acid in methanol.

-

Add an excess of ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with HCl.

-

Purify the resulting mixture of cis- and trans-3-aminocyclobutanecarboxylic acid hydrochlorides by ion-exchange chromatography.

Step 3: Esterification to Methyl Esters

-

Suspend the mixture of amino acid hydrochlorides in methanol.

-

Bubble dry HCl gas through the suspension at 0°C for 1 hour, then allow to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

The resulting product will be a mixture of the methyl esters of the cis and trans isomers.

Step 4: Isomer Separation

-

The cis and trans isomers of methyl 3-aminocyclobutanecarboxylate hydrochloride can be separated by fractional crystallization or by column chromatography on silica gel, taking advantage of their different polarities.

Causality Behind Experimental Choices:

-

Reductive Amination: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing the reduction of the ketone starting material.

-

Esterification with HCl/Methanol: This is a classic Fischer esterification method that is efficient for amino acids, as the acidic conditions also protect the amino group as its hydrochloride salt.

Caption: Synthetic workflow for obtaining cis and trans isomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Boc- or Fmoc-protected versions of methyl 3-aminocyclobutanecarboxylate can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[9][10][11] The choice of protecting group strategy will depend on the overall synthetic plan and the nature of other amino acids in the sequence.

Experimental Protocol: Fmoc-SPPS Incorporation

This protocol outlines a single coupling cycle for incorporating Fmoc-protected methyl 3-aminocyclobutanecarboxylate.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-protected methyl 3-aminocyclobutanecarboxylate, an activating agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base in DMF.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry (MS) and analytical HPLC.

Self-Validating System: The success of each coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates complete coupling, while a positive result (blue color) signifies incomplete reaction, necessitating a second coupling step.

Caption: Iterative cycle of solid-phase peptide synthesis.

Structural and Functional Consequences of Incorporation

The rigid cyclobutane ring of methyl 3-aminocyclobutanecarboxylate imposes significant conformational constraints on the peptide backbone, leading to predictable and stable secondary structures.[5][6] The cis and trans isomers induce different turn geometries, which can be leveraged to mimic or stabilize β-turns, helices, or extended strand conformations.

Conformational Analysis: NMR Spectroscopy and X-ray Crystallography

-

NMR Spectroscopy: High-resolution 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for elucidating the solution-state conformation of peptides containing these analogues.[7][8] Key parameters to analyze include:

-

Nuclear Overhauser Effect (NOE) restraints: Through-space correlations between protons provide distance information that helps define the peptide's fold.

-

Coupling constants (J-values): These provide information about dihedral angles.

-

Chemical shift deviations: Differences from random coil values can indicate the presence of stable secondary structures.

-

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides a high-resolution, solid-state structure of the peptide.[12][13] This technique can definitively determine bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the constrained conformation.

| Parameter | NMR Spectroscopy | X-ray Crystallography |

| State | Solution | Solid |

| Key Data | NOEs, J-coupling constants, Chemical shifts | Electron density map, Atomic coordinates |

| Information | Dynamic conformation, Inter-atomic distances | Static conformation, Precise bond lengths/angles |

Impact on Biological Activity and Stability

The pre-organized conformation imparted by methyl 3-aminocyclobutanecarboxylate can lead to a significant increase in binding affinity for a target receptor by reducing the entropic cost of binding.[2] Moreover, the non-natural structure provides steric hindrance to proteolytic enzymes, enhancing the peptide's metabolic stability.[4][14][15]

| Peptide | IC50 (nM) | Half-life in human serum (min) |

| Native Peptide | 150 | 15 |

| Peptide + trans-isomer | 25 | 120 |

| Peptide + cis-isomer | 80 | 95 |

Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence and biological target.

Caption: Logic flow from constraint to improved therapeutic potential.

Future Perspectives

The use of conformationally constrained amino acids like methyl 3-aminocyclobutanecarboxylate is a cornerstone of modern peptidomimetic design. Future research will likely focus on the development of novel cyclobutane-based amino acids with diverse functionalization to further probe structure-activity relationships. The combination of these building blocks with other peptide engineering strategies, such as stapling and macrocyclization, holds immense promise for the creation of next-generation peptide therapeutics with oral bioavailability and enhanced tissue penetration. As our understanding of the interplay between conformation and biological function deepens, so too will our ability to rationally design potent and durable peptide-based drugs.

References

-

Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link][5]

-

Grygorenko, O. O., et al. (2019). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

-

Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link][3]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link][11]

-

Jiménez-Osés, G., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][16]

-

Kowalczyk, R., et al. (2022). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link][1]

-

Zhang, H., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Kasprinska, A. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. [Link][14]

-

Pelay-Gimeno, M., et al. (2013). Constrained Peptides as Miniature Protein Structures. PMC. [Link][17]

-

Lee, Y., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. NIH. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. [Link][7]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link][2]

-

Essawy, M. M., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]

-

Corona, D., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

-

Ando, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Cabrele, C., et al. (2014). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link][18]

-

Gouthami, V. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link][12]

-

SeRMN – NMR Service at UAB. (2017). hybrid_peptides. [Link][8]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Niel, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

Aubry, A., et al. (1996). Crystal structures of peptides and modified peptides. PubMed. [Link][13]

-

Lorenzo, J., et al. (2009). Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. PubMed. [Link][19]

-

eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

-

Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. [Link]

-

Lesniak, A., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]

-

Wei, Y. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

-

Suresh, S., et al. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences. [Link]

-

Biron, E., et al. (2012). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. NIH. [Link]

-

Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

-

On-Resin Pictet-Spengler Cyclization for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis With Acid-Labile Functional Tolerance. (n.d.). [Link]

-

Organic Syntheses Procedure. (n.d.). 19. [Link]

-

Makura, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

-

Izquierdo, S., et al. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Figshare. [Link]

-

Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link][15]

-

Manufacturing of peptides exhibiting biological activity. (n.d.). PMC. [Link]

-

Other Biological Functions. (n.d.). Taylor & Francis eBooks. [Link]

-

Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. (n.d.). MDPI. [Link]

-

Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. (n.d.). Frontiers. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. hybrid_peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 13. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 3-Aminocyclobutanecarboxylate Derivatives

This guide provides a comprehensive technical overview of the burgeoning field of methyl 3-aminocyclobutanecarboxylate derivatives, exploring their synthesis, diverse biological activities, and potential as next-generation therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols to empower further investigation.

Introduction: The Rise of Cyclobutane Scaffolds in Medicinal Chemistry

Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered significant attention in medicinal chemistry for their ability to impart unique conformational constraints on molecules. This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property positions. Among these, the methyl 3-aminocyclobutanecarboxylate scaffold serves as a versatile building block, offering multiple points for diversification and the introduction of pharmacophoric features. Its derivatives have emerged as promising candidates in a range of therapeutic areas, from neurological disorders to infectious diseases and oncology. This guide will delve into the key biological activities associated with this fascinating class of compounds.

Synthesis of Methyl 3-Aminocyclobutanecarboxylate and its Derivatives

The synthesis of methyl 3-aminocyclobutanecarboxylate and its subsequent derivatization is a critical first step in the exploration of its biological potential. A common synthetic route involves the reaction of methyl acetoacetate with ammonia to form methyl 3-aminocrotonate, which can then be used in various cyclization reactions.[1] The specific stereochemistry of the substituents on the cyclobutane ring can significantly impact biological activity, and thus, stereoselective synthetic methods are often employed.

A general workflow for the synthesis and derivatization is outlined below:

Caption: Generalized workflow for the synthesis of Methyl 3-aminocyclobutanecarboxylate derivatives.

Key Biological Activities and Mechanisms of Action

NMDA Receptor Antagonism and Anticonvulsant Activity

Derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] This receptor is a key player in excitatory synaptic transmission in the central nervous system, and its overactivation is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases.

Mechanism of Action: These compounds act as competitive antagonists at the glutamate binding site of the NMDA receptor, thereby preventing its activation by the endogenous ligand. This blockade of NMDA receptor-mediated calcium influx helps to reduce neuronal hyperexcitability, which is a hallmark of seizures. The anticonvulsant activity of these derivatives has been demonstrated in animal models, such as audiogenic seizure-susceptible mice.[2]

The signaling pathway affected by these antagonists is depicted below:

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Conclusion and Future Perspectives

Methyl 3-aminocyclobutanecarboxylate derivatives represent a promising and versatile class of compounds with a wide range of potential biological activities. The research highlighted in this guide demonstrates their potential as NMDA receptor antagonists, antifungal agents, immunomodulators, and scaffolds for the development of novel anticancer therapies. The unique conformational properties conferred by the cyclobutane ring make this a rich area for further exploration in drug discovery. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates through preclinical and clinical development.

References

-

Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

-

Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. [Link]

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]

- Preparation method of methyl 3-aminocrotonate.

-

Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. MDPI. [Link]

Sources

Methodological & Application

Introduction: The Rising Importance of Cyclobutane Scaffolds in Drug Discovery

An Application Guide to the Diastereoselective Synthesis of Methyl 3-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Cyclobutane derivatives are increasingly vital structural motifs in medicinal chemistry. Their rigid, three-dimensional framework offers a powerful tool for constraining the conformation of bioactive molecules, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Among these, stereochemically defined 3-aminocyclobutanecarboxylic acids, serving as constrained β-amino acid surrogates, are of particular interest. The precise spatial arrangement of the amino and carboxylate groups—the cis versus trans diastereomers—can dramatically influence biological activity. Consequently, the development of robust and highly diastereoselective synthetic methods to access specific isomers of key intermediates like methyl 3-aminocyclobutanecarboxylate is a critical objective for modern drug development.

This guide provides an in-depth overview of field-proven strategies for the diastereoselective synthesis of methyl 3-aminocyclobutanecarboxylate, focusing on the underlying principles of stereocontrol and offering detailed experimental protocols for key transformations.

Core Synthetic Strategies: Mastering Stereochemistry in Four-Membered Rings

The synthesis of substituted cyclobutanes presents unique challenges due to ring strain and the potential for rapid ring-flipping, which can complicate stereochemical control.[1] The primary strategies for achieving diastereoselectivity in 1,3-disubstituted systems like methyl 3-aminocyclobutanecarboxylate fall into three main categories:

-

Stereocontrolled Ring Formation: Constructing the cyclobutane ring from acyclic precursors in a way that dictates the relative stereochemistry of the new stereocenters. The [2+2] cycloaddition is the most prominent example of this approach.[2][3]

-

Stereospecific Ring Contraction: Transforming a larger, more easily synthesized stereodefined ring, such as a pyrrolidine, into a cyclobutane. These reactions often proceed through mechanisms that preserve or predictably alter the stereochemistry of the starting material.[4][5]

-

Diastereoselective Functionalization of a Pre-formed Ring: Starting with a commercially available or readily synthesized cyclobutane core, such as 3-oxocyclobutanecarboxylic acid, and introducing the desired functional groups with high stereocontrol.[1] This often involves substrate-controlled reductions or nucleophilic substitutions that proceed with inversion of configuration, like the Mitsunobu reaction.[6]

The choice between cis and trans isomers is dictated by the synthetic route, with each diastereomer often requiring a distinct strategic approach.

Methodology 1: [2+2] Photocycloaddition for cis-Cyclobutane Architectures

Photochemical [2+2] cycloadditions are a powerful method for forming cyclobutane rings. The reaction between two alkene components, mediated by a triplet sensitizer, can generate bicyclic intermediates whose stereochemistry is governed by the approach of the reactants. Subsequent cleavage of one of the bicyclic rings can unmask the desired substituted cyclobutane core. A visible-light-mediated approach using iridium-based photocatalysts has proven effective for creating complex cyclobutane structures with good diastereoselectivity.[7]

Workflow for Photochemical Synthesis

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Boc Protection of Methyl 3-aminocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a critical tool in modern organic synthesis, particularly for the strategic protection of amine functionalities. This document provides a detailed protocol for the N-Boc protection of methyl 3-aminocyclobutanecarboxylate, a valuable building block in pharmaceutical and materials science. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, work-up, and purification.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The Boc group is widely employed due to its ease of introduction, stability across a range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2][3] Methyl 3-aminocyclobutanecarboxylate, with its strained four-membered ring and bifunctional nature, presents unique opportunities for the synthesis of novel therapeutic agents and functional materials. The selective protection of its amino group is often the first crucial step in its elaboration.

Reaction Mechanism: The Chemistry of N-Boc Protection

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4][5] This attack forms a transient tetrahedral intermediate.

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[6][7] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[4]

While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice.[6][8][9] The base serves to deprotonate the ammonium ion formed after the initial nucleophilic attack, thereby regenerating the neutral amine and accelerating the reaction.[4][6]

Experimental Protocol

This protocol outlines a general and reliable method for the N-Boc protection of methyl 3-aminocyclobutanecarboxylate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |

| Methyl 3-aminocyclobutanecarboxylate | C₆H₁₁NO₂ | 129.16 | 1.0 g | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.86 g | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.16 mL | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminocyclobutanecarboxylate (1.0 g, 7.74 mmol) in dichloromethane (20 mL).

-

Base Addition: To the stirred solution, add triethylamine (1.16 mL, 8.51 mmol, 1.1 eq.). Stir the mixture at room temperature for 5-10 minutes.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.86 g, 8.51 mmol, 1.1 eq.) portion-wise to the reaction mixture. A slight exotherm and gas evolution (CO₂) may be observed. Caution: Do not run the reaction in a closed system to allow for the safe release of carbon dioxide.[6][7]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.[1]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude product, methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate, is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for N-Boc Protection.

Expected Results and Characterization

The expected product is methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate. The yield is typically high, often exceeding 90%. The product is usually a white solid or a colorless oil.

Table 2: Product Characterization

| Property | Value |